TCS7010

Description

Properties

IUPAC Name |

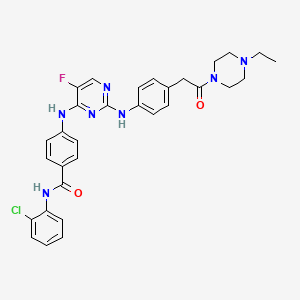

N-(2-chlorophenyl)-4-[[2-[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino]-5-fluoropyrimidin-4-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31ClFN7O2/c1-2-39-15-17-40(18-16-39)28(41)19-21-7-11-24(12-8-21)36-31-34-20-26(33)29(38-31)35-23-13-9-22(10-14-23)30(42)37-27-6-4-3-5-25(27)32/h3-14,20H,2,15-19H2,1H3,(H,37,42)(H2,34,35,36,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSIZPIFQAYJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31ClFN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657630 | |

| Record name | N-(2-Chlorophenyl)-4-[(2-{4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino}-5-fluoropyrimidin-4-yl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158838-45-9 | |

| Record name | N-(2-Chlorophenyl)-4-[(2-{4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino}-5-fluoropyrimidin-4-yl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1158838-45-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of TCS7010: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS7010, also known as Aurora A Inhibitor I, is a potent and highly selective small molecule inhibitor of Aurora A kinase.[1][2] This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This compound induces apoptosis in cancer cells through a sophisticated mechanism involving the generation of reactive oxygen species (ROS) and the subsequent activation of the Unfolded Protein Response (UPR).[1][3][4] Its high selectivity for Aurora A over Aurora B makes it a valuable tool for dissecting the specific roles of Aurora A in cellular processes and a promising candidate for targeted cancer therapy.[1][2]

Core Mechanism of Action: Inhibition of Aurora A Kinase

This compound is a 2,4-dianilinopyrimidine derivative that exhibits potent and selective inhibition of Aurora A kinase.[1] The primary mechanism of action is the direct binding to the kinase domain of Aurora A, thereby preventing its autophosphorylation on Threonine-288, a critical step for its activation.[1] This inhibition leads to a cascade of downstream effects, ultimately culminating in cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Format | IC50 | Selectivity (Aurora B/A) | Reference |

| Aurora A | Cell-free ELISA | 3.4 nM | 1000-fold | [1][2] |

| Aurora B | Cell-free ELISA | 3.4 µM | - | [1] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| HCT116 | Colon Carcinoma | Cell Proliferation Assay | 190 nM | [1] |

| HT29 | Colon Carcinoma | Cell Proliferation Assay | 2.9 µM | [1] |

| KCL-22 | Chronic Myeloid Leukemia | Cell Proliferation Assay | Not specified | [1] |

| KG-1 | Acute Myeloid Leukemia | Cell Proliferation Assay | Not specified | [1] |

| HL-60 | Acute Promyelocytic Leukemia | Cell Proliferation Assay | Not specified | [1] |

| HeLa | Cervical Cancer | XTT Assay | 416 nM | [3] |

Table 3: Cellular Effects of this compound on HCT116 Cells

| Parameter | Treatment | Observation | Reference |

| Cell Cycle Progression | 5 µM this compound for 24h | Decrease in G1 phase (50.7% to 24.3%), Increase in sub-G1 (apoptotic) phase (2.10% to 42.0%) | [1] |

| Apoptosis | 5 µM this compound for 24h | Increased percentage of Annexin V-positive cells | [1] |

| IRE1α Protein Level | 5 µM this compound | Significant increase within 3 hours, returning to basal levels by 24 hours | [1][4] |

| CHOP Protein Expression | 5 µM this compound | Maximal expression at 6 hours, sustained up to 24 hours | [1] |

| BIM Protein Expression | 5 µM this compound | Peaked at 12 hours | [1] |

Signaling Pathway: ROS-Mediated UPR-Induced Apoptosis

The primary mechanism by which this compound induces cell death is through the generation of reactive oxygen species (ROS), which in turn triggers the Unfolded Protein Response (UPR) and leads to apoptosis.[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Aurora A Kinase Inhibition Assay (Cell-free ELISA)

Methodology:

-

Plate Coating: 384-well plates are coated with 2 µg/mL of GST-Histone H3 (amino acids 1-18) substrate in PBS and then blocked with 1 mg/mL I-block in PBS.[1]

-

Kinase Reaction: The kinase reaction is initiated by adding 5 ng/mL (0.16 nM) of Aurora A or 45 ng/mL (1.1 nM) of Aurora B, 30 µM ATP, and varying concentrations of this compound in a kinase buffer. The final DMSO concentration is maintained at 4%. The reaction proceeds for 40 minutes at room temperature.[1]

-

Detection: The phosphorylated substrate is detected by incubating with an anti-phospho-Histone H3 (Ser10) mouse monoclonal antibody, followed by a sheep anti-mouse HRP-conjugated secondary antibody.[2]

-

Signal Generation: TMB substrate is added, and the reaction is quenched with 1 M phosphoric acid.

-

Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.[2]

Cell Viability and Proliferation Assays

Cell Titer-Glo® Assay:

-

Cell Seeding: Cells are seeded in 384-well plates at an appropriate density and incubated overnight.[1]

-

Compound Treatment: this compound is added at various concentrations, and the plates are incubated for 4 days.[1]

-

Lysis and Signal Generation: Cell Titer-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.[1]

-

Data Acquisition: Luminescence is read using a plate reader after a 15-minute incubation at room temperature.[1]

Cell Counting Kit-8 (CCK-8) Assay:

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with this compound for 24 hours.[4]

-

Reagent Addition: CCK-8 solution is added to each well, and the plates are incubated for an additional 1 hour at 37°C.[4]

-

Data Acquisition: The absorbance at 450 nm is measured using a microplate reader.[4]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Methodology for Cell Cycle Analysis:

-

Cell Treatment and Fixation: HCT116 cells are treated with 5 µM this compound for 18-24 hours, harvested, and fixed in 70% ethanol.[1]

-

Staining: Cells are washed and stained with a solution containing 50 µg/mL propidium iodide (PI), 0.1% Triton X-100, 0.1 mM EDTA, and 50 µg/mL RNase A.[1]

-

Data Acquisition and Analysis: The cellular DNA content is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (sub-G1, G1, S, G2/M).[1]

Methodology for Apoptosis Analysis (Annexin V Staining):

-

Cell Treatment and Staining: HCT116 cells are treated with 5 µM this compound for 24 hours. The cells are then harvested, washed, and incubated with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[1]

-

Data Acquisition and Analysis: The fluorescence intensities of FITC-Annexin V (early apoptosis) and PI (late apoptosis/necrosis) are measured by flow cytometry to quantify the percentage of apoptotic cells.[1]

Immunoblotting

-

Cell Lysis: HCT116 cells are treated with 5 µM this compound for various time points. Cells are then lysed in a buffer containing 20 mM HEPES (pH 7.2), 1% Triton X-100, 10% glycerol, 150 mM NaCl, and protease inhibitors.[3]

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.[3]

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a nitrocellulose membrane.[3]

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies overnight at 4°C. The following primary antibodies and dilutions are typically used: anti-phospho-Aurora A (Thr288)/B(Thr232)/C(Thr198) (1:1000), anti-cleaved caspase-7 (1:1000), anti-IRE1α, anti-CHOP, anti-BIM, and anti-GAPDH.[3]

-

Secondary Antibody Incubation and Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.[3]

Reactive Oxygen Species (ROS) Detection

-

Cell Seeding and Staining: Cells are seeded in a suitable plate or dish. The cells are then incubated with a 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) working solution (typically 5-20 µM) for 30 minutes at 37°C.[5]

-

Washing: The DCFH-DA solution is removed, and the cells are washed with a suitable buffer (e.g., PBS).[5]

-

Compound Treatment: Cells are treated with this compound.

-

Data Acquisition: The fluorescence intensity of the oxidized product, 2',7'-dichlorofluorescein (DCF), is measured using a fluorescence microscope, plate reader (Ex/Em = ~488/529 nm), or flow cytometer.[5][6]

Conclusion

This compound is a potent and selective Aurora A kinase inhibitor that induces apoptosis in cancer cells through a well-defined mechanism involving the induction of ROS and the subsequent activation of the UPR signaling pathway. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. The high selectivity of this compound makes it an invaluable tool for elucidating the specific functions of Aurora A kinase in both normal and pathological cellular processes.

References

- 1. Aurora kinase A inhibitor this compound demonstrates pro-apoptotic effect through the unfolded protein response pathway in HCT116 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.cn [abcam.cn]

The Role of TCS7010 in Inducing Apoptosis in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms by which TCS7010, a potent and selective Aurora A kinase inhibitor, induces apoptosis in cancer cells. The information presented herein is compiled from preclinical studies and is intended to inform further research and development efforts in oncology.

Core Mechanism of Action

This compound is a novel 2,4-dianilinopyrimidine that functions as a highly selective inhibitor of Aurora A kinase.[1] Its primary mechanism for inducing apoptosis in cancer cells involves the generation of reactive oxygen species (ROS) and the subsequent activation of the unfolded protein response (UPR) signaling pathway.[2][3][4][5] This cascade of events ultimately leads to programmed cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound from in vitro studies.

Table 1: Inhibitory Activity of this compound

| Target | IC50 | Selectivity |

| Aurora A Kinase | 3.4 nM[1][6][7] | 1000-fold more selective for Aurora A than Aurora B[1][7] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | IC50 |

| HCT116 (Colon Cancer) | 190 nM[1] |

| HT29 (Colon Cancer) | 2.9 µM[1] |

Table 3: Effect of this compound on Cell Cycle Distribution in HCT116 Cells

| Treatment | Sub-G1 Phase Population (%) | G1 Phase Population (%) |

| Vehicle (DMSO) | 2.10 | 50.7 |

| 5 µM this compound (24h) | 42.0[4] | 24.3[4] |

Signaling Pathway of this compound-Induced Apoptosis

This compound treatment initiates a signaling cascade that culminates in apoptosis. The key steps are outlined below and visualized in the accompanying diagram.

-

Inhibition of Aurora A Kinase: this compound selectively binds to and inhibits the activity of Aurora A kinase, a key regulator of mitosis.

-

Induction of ROS Production: Inhibition of Aurora A leads to an increase in intracellular reactive oxygen species (ROS).[2][3][4]

-

Activation of the Unfolded Protein Response (UPR): The accumulation of ROS induces endoplasmic reticulum (ER) stress, which in turn activates the UPR signaling pathway.[2][3][4] A key event in UPR activation is the splicing of XBP1 mRNA.[4]

-

Upregulation of CHOP and BIM: The activated UPR leads to the upregulation of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[2][3][4][5] CHOP then increases the expression of the pro-apoptotic protein BIM (BCL2 like 11).[2][3][4][5]

-

Caspase Activation and PARP Cleavage: The upregulation of BIM triggers the activation of the caspase cascade, including the cleavage of caspase-2 and caspase-7.[2][3][5] Activated caspases then cleave poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][3][5]

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.

Cell Viability Assay

-

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

-

Method:

-

Cells (e.g., HCT116, HT29) are seeded in 384-well plates at a specified density in complete medium and incubated overnight.[1]

-

The following day, varying concentrations of this compound are added to the wells.[1]

-

After a 4-day incubation period, the plates are equilibrated to room temperature.[1]

-

Cell viability is assessed by measuring total ATP levels using a luminescent cell viability assay reagent (e.g., CellTiter-Glo®).[1]

-

Luminescence is read using a plate reader after a 15-minute incubation at room temperature with shaking.[1]

-

Immunoblotting

-

Objective: To detect changes in protein expression levels and cleavage events following this compound treatment.

-

Method:

-

HCT116 cells are treated with 5 µM this compound for various time points (e.g., 0-120 minutes or 0-24 hours).[3]

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., CHOP, BIM, cleaved caspase-7, cleaved PARP).[3] GAPDH is typically used as a loading control.[3]

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence detection system.

-

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Method:

-

HCT116 cells (1x10^5 cells/sample) are treated with either vehicle (DMSO) or 5 µM this compound for 24 hours.[3]

-

Cells are harvested, washed, and fixed in ethanol.[3]

-

Fixed cells are stained with propidium iodide, a fluorescent DNA intercalating agent.[3]

-

The cellular DNA content is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (sub-G1, G1, S, G2/M).[3]

-

Conclusion

This compound represents a promising therapeutic agent that induces apoptosis in cancer cells through a distinct mechanism involving ROS-mediated UPR activation. The data presented in this guide highlight its potency and selectivity, providing a solid foundation for further preclinical and clinical investigation. The detailed experimental protocols offer a framework for researchers to validate and expand upon these findings. As our understanding of the intricate signaling pathways governed by Aurora A kinase continues to evolve, targeted inhibitors like this compound will likely play an increasingly important role in the development of novel cancer therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Aurora kinase A inhibitor this compound demonstrates pro-apoptotic effect through the unfolded protein response pathway in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aurora kinase A inhibitor this compound demonstrates pro-apoptotic effect through the unfolded protein response pathway in HCT116 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. labshake.com [labshake.com]

An In-depth Technical Guide to TCS7010: Chemical Structure, Properties, and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction

TCS7010, also known as Aurora A Inhibitor I, is a potent and highly selective small-molecule inhibitor of Aurora A kinase.[1][2][3] Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and spindle formation.[4] Its overexpression is common in many human cancers, making it a compelling target for therapeutic intervention. This compound exhibits remarkable selectivity for Aurora A over Aurora B, a closely related kinase, which minimizes off-target effects associated with dual Aurora A/B inhibitors.[1][5] This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and mechanism of action of this compound, supported by detailed experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is a 2,4-dianilinopyrimidine derivative.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(2-chlorophenyl)-4-((4-((4-(4-ethylpiperazine-1-carbonyl)benzyl)amino)-5-fluoropyrimidin-2-yl)amino)benzamide | N/A |

| Molecular Formula | C₃₁H₃₁ClFN₇O₂ | [2][5][6] |

| Molecular Weight | 588.07 g/mol | [1][2][5][6] |

| CAS Number | 1158838-45-9 | [2][5][7] |

| Appearance | White to light yellow solid | [2] |

| SMILES | CCN1CCN(CC1)C(=O)Cc1ccc(Nc2ncc(F)c(Nc3ccc(cc3)C(=O)Nc3ccccc3Cl)n2)cc1 | [5][7] |

| Purity | ≥99% (HPLC) | [2][6] |

Solubility

| Solvent | Concentration | Reference |

| DMSO | ≥25 mg/mL (42.51 mM) | [1] |

| Water | Insoluble | [8] |

| Ethanol | Insoluble | [8] |

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of Aurora A kinase, demonstrating significant anti-proliferative activity in various cancer cell lines.

Kinase Inhibition

The inhibitory activity of this compound was determined in cell-free enzymatic assays.

| Target | IC₅₀ | Selectivity (B/A ratio) | Reference |

| Aurora A | 3.4 nM | 1000 | [1][2][5] |

| Aurora B | 3.4 µM | [1][2] |

Anti-proliferative Activity

The half-maximal inhibitory concentration (IC₅₀) for cell growth was measured in several human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ | Reference |

| HCT116 | Colon Carcinoma | 190 nM | [1] |

| HCT116 | Colon Carcinoma | 377.6 nM | [1] |

| HT29 | Colorectal Adenocarcinoma | 2.9 µM | [1] |

| HT29 | Colorectal Adenocarcinoma | 5.6 µM | [1] |

| HeLa | Cervical Cancer | 416 nM | [1] |

| KCL-22 | Chronic Myelogenous Leukemia | ~1-5 µM (suppresses proliferation) | [1] |

| KG-1 | Acute Myelogenous Leukemia | ~0.5-5 µM (suppresses proliferation) | [1] |

| HL-60 | Acute Promyelocytic Leukemia | ~0.5-5 µM (suppresses proliferation) | [1] |

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the selective inhibition of Aurora A kinase. This inhibition disrupts mitotic processes, leading to cell cycle arrest.[1] Furthermore, recent studies have elucidated a pro-apoptotic mechanism involving the generation of reactive oxygen species (ROS) and the subsequent activation of the Unfolded Protein Response (UPR).[4][9][10]

The proposed signaling pathway is as follows:

-

Aurora A Inhibition : this compound selectively binds to and inhibits the kinase activity of Aurora A.

-

ROS Production : Inhibition of Aurora A leads to an increase in intracellular ROS.[4][9]

-

ER Stress and UPR Activation : The accumulation of ROS induces endoplasmic reticulum (ER) stress, which in turn activates the UPR signaling pathway.[4][10] Key events include the activation of the UPR sensor IRE1α and the subsequent splicing of XBP1 mRNA.[4][11]

-

Upregulation of Pro-Apoptotic Factors : Activated UPR signaling leads to the increased expression of the transcription factor CHOP (CCAAT/enhancer-binding protein-homologous protein) and its downstream target, the pro-apoptotic protein BIM (BCL2-like 11).[4][9][10]

-

Caspase Activation and Apoptosis : The upregulation of BIM triggers the caspase cascade, including the cleavage and activation of caspase-2 and caspase-7. This culminates in the cleavage of PARP (poly(ADP-ribose)polymerase) and the execution of apoptosis.[4][9][10]

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Aurora Kinase Inhibition Assay (ELISA Format)[1][5]

-

Plate Coating : Coat 96-well plates with 2 µg/mL of GST-Histone H3 (aa 1-18) substrate in PBS and incubate overnight.

-

Blocking : Wash the plates and block with 1 mg/mL I-block in PBS.

-

Kinase Reaction : Add the kinase reaction mix containing either 5 ng/mL (0.16 nM) Aurora A or 45 ng/mL (1.1 nM) Aurora B, 30 µM ATP, and varying concentrations of this compound (or DMSO vehicle control) in kinase buffer. The final DMSO concentration should be consistent across wells (e.g., 4%).

-

Incubation : Incubate for 40 minutes at room temperature.

-

Primary Antibody : Wash the plates and add anti-phosphohistone H3 (Ser10) mouse monoclonal antibody. Incubate for a specified time.

-

Secondary Antibody : Wash the plates and add sheep-anti-mouse HRP-conjugated secondary antibody. Incubate.

-

Detection : Wash the plates and add TMB substrate.

-

Quenching : Stop the reaction by adding 1 M phosphoric acid.

-

Data Acquisition : Read the absorbance at 450 nm using a microplate reader.

Cell Viability / Proliferation Assay (CCK-8 Method)[4][9]

-

Cell Seeding : Seed cells (e.g., HCT116) in a 96-well plate at a predetermined density and incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment : Treat the cells with various concentrations of this compound or DMSO vehicle control.

-

Incubation : Incubate for the desired period (e.g., 24 hours).

-

Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation : Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition : Measure the absorbance at 450 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry[4][9]

-

Cell Treatment : Culture HCT116 cells and treat with 5 µM this compound or DMSO for 18-24 hours.

-

Cell Collection : Harvest the cells by trypsinization and collect by centrifugation.

-

Fixation : Wash the cells with PBS, then fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining : Wash the fixed cells twice with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation : Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition : Analyze the cellular DNA content using a flow cytometer. The percentages of cells in sub-G1, G1, S, and G2/M phases are determined.

Immunoblotting[4][9]

-

Cell Treatment : Treat cells (e.g., HCT116) with 5 µM this compound for various time points (e.g., 0, 3, 6, 12, 24 hours).

-

Lysate Preparation : Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation : Incubate the membrane with primary antibodies (e.g., against CHOP, BIM, cleaved caspase-7, PARP, GAPDH) overnight at 4°C.

-

Washing and Secondary Antibody : Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again and visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is a novel, potent, and exceptionally selective inhibitor of Aurora A kinase. Its ability to induce apoptosis through a ROS-mediated UPR signaling pathway, in addition to its primary effect on mitotic arrest, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. The detailed protocols provided herein offer a robust framework for researchers to investigate this compound and similar compounds in preclinical settings.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. labshake.com [labshake.com]

- 4. Aurora kinase A inhibitor this compound demonstrates pro-apoptotic effect through the unfolded protein response pathway in HCT116 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | CAS 1158838-45-9 | TargetMol | Biomol.com [biomol.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. researchgate.net [researchgate.net]

- 10. Aurora kinase A inhibitor this compound demonstrates pro-apoptotic effect through the unfolded protein response pathway in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Unfolded Protein Response Pathway and the Pro-Apoptotic Activity of TCS7010: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged. This guide provides an in-depth overview of the UPR pathway and examines the mechanism of TCS7010, an Aurora A kinase inhibitor that leverages the UPR to induce apoptosis in cancer cells.

The Unfolded Protein Response (UPR) Pathway

The mammalian UPR is orchestrated by three ER-resident transmembrane proteins that act as stress sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6). Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78). Upon the accumulation of unfolded proteins, BiP preferentially binds to these exposed hydrophobic regions, leading to its dissociation from the UPR sensors and their subsequent activation.[1][2][3]

The IRE1α Pathway

The IRE1α pathway is the most conserved branch of the UPR. Upon activation, IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease (RNase) domain.[4][5] This RNase activity has two main functions:

-

XBP1 mRNA Splicing: IRE1α unconventionally splices a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[6][7] This frameshift results in the translation of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s translocates to the nucleus and upregulates genes involved in ER-associated degradation (ERAD) and protein folding, thereby enhancing the cell's capacity to manage unfolded proteins.[5][8]

-

Regulated IRE1-Dependent Decay (RIDD): IRE1α can also degrade a subset of mRNAs encoding secreted and membrane proteins, reducing the protein load on the ER.[5][9] Under prolonged stress, IRE1α can also initiate apoptosis by recruiting TRAF2 and activating the ASK1-JNK signaling cascade.[7][10]

Caption: The IRE1α signaling pathway of the Unfolded Protein Response.

The PERK Pathway

Upon dissociation from BiP, PERK monomers oligomerize and autophosphorylate, activating their cytosolic kinase domain.[11] Activated PERK has two primary downstream effects:

-

Translational Attenuation: PERK phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α).[3][12] This phosphorylation inhibits the guanine nucleotide exchange factor eIF2B, leading to a global attenuation of protein synthesis. This reduces the influx of new proteins into the ER, alleviating the folding load.[2]

-

Transcriptional Activation of ATF4: While global translation is attenuated, the phosphorylation of eIF2α paradoxically promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[11] ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP (CCAAT/-enhancer-binding protein homologous protein).[2][3]

Caption: The PERK signaling pathway of the Unfolded Protein Response.

The ATF6 Pathway

ATF6 is a type II transmembrane protein.[13] Upon ER stress and dissociation from BiP, ATF6 translocates to the Golgi apparatus.[8][14] In the Golgi, it is sequentially cleaved by site-1 protease (S1P) and site-2 protease (S2P).[8][15] This releases its N-terminal cytosolic fragment (ATF6n), which is an active bZIP transcription factor. ATF6n then moves to the nucleus and activates the transcription of genes encoding ER chaperones and components of the ERAD machinery.[12][13][14]

Caption: The ATF6 signaling pathway of the Unfolded Protein Response.

This compound: An Aurora A Kinase Inhibitor with Pro-Apoptotic UPR Activity

This compound is a potent and selective inhibitor of Aurora A kinase, an enzyme frequently overexpressed in various cancers and essential for regulating mitosis.[16][17] While its primary target is Aurora A, recent studies have revealed that this compound can induce apoptosis in cancer cells through a mechanism involving the UPR.[17][18]

Mechanism of Action

The pro-apoptotic effect of this compound is mediated through the generation of reactive oxygen species (ROS).[16][17][18] This increase in ROS induces ER stress, which in turn activates the UPR.[17][18] In HCT116 colon cancer cells, this compound treatment leads to the stimulation of the UPR, characterized by the upregulation of the pro-apoptotic transcription factor CHOP and its downstream target BIM.[16][17][18] The activation of this ROS-UPR-CHOP-BIM axis ultimately leads to the cleavage of caspases-2 and -7, and poly(ADP-ribose)polymerase (PARP), culminating in apoptotic cell death.[16][17][18] Pre-treatment with the ROS scavenger N-acetylcysteine (NAC) significantly abrogates these effects, confirming the critical role of ROS in initiating this cascade.[16][17][18]

Caption: Mechanism of this compound-induced apoptosis via the ROS-mediated UPR pathway.

Quantitative Data on this compound

The following tables summarize the quantitative effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Assay |

| HCT116 | Colon Cancer | 190 nM | Proliferation Assay (XTT) |

| HCT116 | Colon Cancer | 377.6 nM | Cell Growth Assay |

| HT29 | Colon Cancer | 2.9 µM | Proliferation Assay (CellTiter-Glo) |

| HT29 | Colon Cancer | 5.6 µM | Cell Growth Assay |

| HeLa | Cervical Cancer | 416 nM | Cell Growth Assay |

| KCL-22 | Leukemia | - | Suppresses proliferation at 0.5-5 µM |

| KG-1 | Leukemia | - | Suppresses proliferation at 0.5-5 µM |

| HL-60 | Leukemia | - | Suppresses proliferation at 0.5-5 µM |

| Cell-free | - | 3.4 nM | Kinase Assay |

Data compiled from Selleck Chemicals and MedchemExpress.[19][20]

Table 2: Effect of this compound on Cell Cycle Progression and Apoptosis in HCT116 Cells

| Treatment | Parameter | Result |

| 5 µM this compound for 24h | G1 Phase Cells | Decrease from 50.7% to 24.3% |

| 5 µM this compound for 24h | Sub-G1 Phase Cells (Apoptotic) | Increase from 2.10% to 42.0% |

| 5 µM this compound for 24h | Annexin V-positive cells | Significant increase |

Data from a study on HCT116 colon cancer cells.[21][22]

Table 3: Time-Dependent Effects of 5 µM this compound on UPR and Apoptotic Markers in HCT116 Cells

| Marker | Time Point | Observation |

| p-AURKA (Thr288) | 15 min | Inhibition of phosphorylation |

| IRE1α protein | 3 h | Significant increase |

| Pro-caspase-2 | Time-dependent | Gradual decrease |

| Cleaved caspase-7 | Time-dependent | Increase |

| Cleaved PARP | Time-dependent | Increase |

| CHOP protein | 0-24 h | Time-dependent increase |

| BIM protein | 0-24 h | Time-dependent increase |

Data from a study on HCT116 colon cancer cells.[18][21][22]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis of UPR Proteins

This protocol is for the detection of UPR-related proteins such as IRE1α, CHOP, and cleaved caspases.

1. Cell Lysis: a. Treat cells with this compound for the desired time points. b. Aspirate the media and wash cells with ice-cold PBS. c. Add Sample Lysis Buffer (e.g., 2% SDS, 62.5 mM Tris-HCl pH 6.8, 10% glycerol, 50 mM DTT) to the culture dish. d. Scrape the cells and collect the lysate. e. Boil the samples for 5-10 minutes.

2. SDS-PAGE and Transfer: a. Load equal amounts of protein lysate onto a polyacrylamide gel. b. Run the gel to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IRE1α, anti-CHOP, anti-cleaved caspase-7) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Detect the signal using a chemiluminescence imaging system.

XBP1 mRNA Splicing Assay (RT-PCR)

This assay detects the activation of the IRE1α pathway by analyzing the splicing of XBP1 mRNA.

1. RNA Extraction and cDNA Synthesis: a. Treat cells with this compound for the desired time points. b. Isolate total RNA from the cells using a suitable kit (e.g., TRIzol). c. Synthesize cDNA from the RNA using a reverse transcriptase enzyme and oligo(dT) primers.

2. PCR Amplification: a. Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. b. Use appropriate PCR cycling conditions (e.g., 35 cycles of 94°C for 10s, 68°C for 30s, and 72°C for 30s).[23]

3. Gel Electrophoresis: a. Run the PCR products on a high-resolution agarose gel (e.g., 2.5-3%).[24] b. The unspliced XBP1 (uXBP1) and spliced XBP1 (sXBP1) will appear as two distinct bands, separated by 26 base pairs.

Annexin V Apoptosis Assay (Flow Cytometry)

This assay quantifies the percentage of apoptotic cells.

1. Cell Preparation: a. Treat cells with this compound for the desired time. b. Harvest both adherent and floating cells. c. Wash the cells with cold PBS.

2. Staining: a. Resuspend the cells in 1X Annexin-binding buffer. b. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[18] c. Incubate for 15 minutes at room temperature in the dark.[6]

3. Flow Cytometry Analysis: a. Add more 1X Annexin-binding buffer to the cells. b. Analyze the stained cells using a flow cytometer. c. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[18]

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular levels of ROS.

1. Cell Preparation and Staining: a. Seed cells in a multi-well plate. b. Wash the cells with an appropriate buffer (e.g., PBS). c. Load the cells with a cell-permeant ROS indicator dye, such as H2DCFDA, and incubate at 37°C.[10][25]

2. Treatment: a. Remove the dye-containing medium and wash the cells. b. Add fresh medium containing this compound and incubate for the desired time.

3. Measurement: a. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The fluorescence intensity is proportional to the level of intracellular ROS.[10]

Caption: A generalized experimental workflow for studying the effects of this compound.

Conclusion

The Unfolded Protein Response is a complex and critical signaling network that governs cell fate under conditions of ER stress. Understanding the intricate details of the IRE1, PERK, and ATF6 pathways provides valuable insights into cellular homeostasis and disease pathogenesis. The Aurora A kinase inhibitor this compound serves as a compelling example of how therapeutic agents can exploit the UPR. By inducing ROS-mediated ER stress, this compound pushes cancer cells towards the pro-apoptotic arm of the UPR, highlighting a promising strategy for cancer therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and target the UPR pathway.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]

- 5. IRE1: Sensors in the Unfolded Protein Response (UPR) Pathway | Bio-Techne [bio-techne.com]

- 6. kumc.edu [kumc.edu]

- 7. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. Aurora kinase A inhibitor this compound demonstrates pro-apoptotic effect through the unfolded protein response pathway in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Aurora kinase A inhibitor this compound demonstrates pro-apoptotic effect through the unfolded protein response pathway in HCT116 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]

- 24. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]

The Role of Reactive Oxygen Species in the Mechanism of TCS7010: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS7010, a potent and highly selective Aurora A kinase inhibitor, has demonstrated significant pro-apoptotic effects in cancer cells. Emerging evidence has elucidated a critical role for reactive oxygen species (ROS) in mediating the cytotoxic activity of this compound. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on the integral role of ROS production. We will delve into the signaling pathways initiated by this compound-induced oxidative stress, present quantitative data from key experiments, and provide detailed experimental protocols for the methodologies cited. This document is intended to serve as a valuable resource for researchers in oncology and drug development investigating the therapeutic potential of Aurora A kinase inhibition and the broader implications of ROS-mediated cancer cell death.

Introduction

Aurora A kinase (AURKA) is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and spindle assembly. Its overexpression is frequently observed in a variety of human cancers, correlating with poor prognosis and making it an attractive target for cancer therapy. This compound is a highly specific inhibitor of AURKA.[1] Studies have shown that this compound induces apoptosis in cancer cells; however, the underlying molecular mechanisms have been a subject of intense investigation. This guide focuses on the pivotal discovery that this compound's pro-apoptotic effects are mediated through the generation of reactive oxygen species (ROS), which in turn triggers the Unfolded Protein Response (UPR) and leads to programmed cell death.

The Core Mechanism: ROS-Mediated Apoptosis

The central mechanism of this compound-induced cytotoxicity in cancer cells, particularly in human colon carcinoma HCT116 cells, is the production of ROS.[2] This increase in intracellular ROS initiates a cascade of events culminating in apoptosis.

This compound Induces ROS Production

Treatment of HCT116 cells with this compound leads to a time-dependent increase in intracellular ROS levels.[2] This accumulation of ROS is a critical upstream event, acting as a trigger for subsequent downstream signaling pathways.

ROS-Mediated Unfolded Protein Response (UPR)

The elevated ROS levels induce endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR). A key feature of this response is the increased expression of the UPR sensor protein, inositol-requiring enzyme 1α (IRE1α).[2]

Upregulation of Pro-Apoptotic Factors

The sustained UPR activation leads to the upregulation of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[2][3] CHOP, in turn, transcriptionally upregulates the BH3-only protein, BCL2-like 11 (BIM).[2][3]

Caspase Activation and Apoptosis

The upregulation of BIM and other pro-apoptotic factors ultimately leads to the activation of the caspase cascade. Specifically, this compound treatment results in the cleavage and activation of caspase-2 and caspase-7, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2] This culminates in the execution of the apoptotic program and cancer cell death.

Abrogation by ROS Scavengers

Crucially, the entire apoptotic cascade induced by this compound can be significantly abrogated by pretreatment with a ROS scavenger, N-acetylcysteine (NAC).[2][4] This provides strong evidence for the essential role of ROS as the primary trigger in the mechanism of action of this compound.

Signaling Pathway and Experimental Workflow

Caption: this compound signaling pathway leading to apoptosis.

Caption: Experimental workflow for studying this compound's mechanism.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound's mechanism of action in HCT116 colon cancer cells.

Table 1: Cytotoxicity and Apoptosis Induction by this compound

| Parameter | Cell Line | Treatment | Result | Reference |

| ED50 | HCT116 | 24h this compound | ~5 µM | [2] |

| Sub-G1 Phase | HCT116 | 5 µM this compound for 24h | Increase from 2.10% to 42.0% | [2] |

| Annexin V-positive cells | HCT116 | 5 µM this compound for 24h | Significant increase | [2] |

Table 2: Time-Dependent Effects of this compound on Key Signaling Molecules

| Molecule | Cell Line | Treatment | Time Point | Observation | Reference |

| ROS | HCT116 | 5 µM this compound | 3h - 12h | Detectable accumulation | [2] |

| IRE1α | HCT116 | 5 µM this compound | 3h | Significant increase | [2] |

| CHOP | HCT116 | 5 µM this compound | 6h - 24h | Maximal expression | [2][5] |

| BIM | HCT116 | 5 µM this compound | 12h | Peak expression | [2][5] |

| Cleaved Caspase-7 | HCT116 | 5 µM this compound | Time-dependent | Increase | [2] |

| Cleaved PARP | HCT116 | 5 µM this compound | Time-dependent | Increase | [2] |

Table 3: Effect of N-acetylcysteine (NAC) on this compound-Induced Molecular Changes

| Molecule | Cell Line | Treatment | Observation | Reference |

| CHOP | HCT116 | 2 mM NAC pre-treatment + 5 µM this compound (6h) | Significant abrogation of this compound-induced accumulation | [4][5] |

| BIM | HCT116 | 2 mM NAC pre-treatment + 5 µM this compound (12h) | Significant reduction of this compound-induced accumulation | [4] |

| Cleaved Caspase-7 | HCT116 | 2 mM NAC pre-treatment + 5 µM this compound (12h) | Significant reduction of this compound-induced cleavage | [4] |

| Cleaved PARP | HCT116 | 2 mM NAC pre-treatment + 5 µM this compound | Significant reduction of this compound-induced cleavage | [2] |

Experimental Protocols

Cell Culture

-

Cell Line: Human colon carcinoma HCT116 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS).

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (CCK-8)

-

Seed exponentially growing HCT116 cells in a 96-well plate.

-

Expose cells to desired concentrations of this compound (e.g., 5 µM and 10 µM) for 24 hours at 37°C.

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 1 hour at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

Quantification of Apoptosis by Annexin V Staining

-

Treat HCT116 cells (1x106 cells/sample) with 5 µM this compound for 24 hours at 37°C.

-

Harvest the cells and fix with 4% paraformaldehyde.

-

Incubate the cells with fluorescein isothiocyanate (FITC)-conjugated Annexin V according to the manufacturer's protocol.

-

Counterstain with propidium iodide (PI) for dead cells.

-

Analyze the fluorescence intensities of FITC-Annexin V-positive (green) and PI-positive (red) cells using a flow cytometer.[2]

Detection of Intracellular ROS Levels

-

Trypsinize HCT116 cells and incubate with 10 µM H2-2′,7′-dichlorofluorescin diacetate (DCF-DA) for 60 minutes.[4]

-

Incubate the cells with 5 µM this compound for the desired time points (e.g., 3, 6, or 12 hours).[4]

-

Analyze the fluorescence intensity using a flow cytometer.[4]

Western Blot Analysis

-

Treat HCT116 cells with 5 µM this compound for various time periods (0-24 hours).

-

Prepare whole-cell lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against target proteins (e.g., IRE1α, CHOP, BIM, Caspase-2, Caspase-7, PARP, and GAPDH as a loading control).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Perform densitometric analysis to quantify protein expression levels relative to the vehicle-treated control.

Conclusion

The induction of reactive oxygen species is a cornerstone of the pro-apoptotic mechanism of this compound. This guide has detailed the signaling cascade from ROS production through to the activation of the UPR and subsequent caspase-mediated cell death. The provided quantitative data and experimental protocols offer a robust framework for researchers to further investigate this pathway and explore the therapeutic potential of this compound and other ROS-inducing anti-cancer agents. A thorough understanding of this mechanism is critical for the rational design of novel cancer therapies and for the development of strategies to overcome drug resistance.

References

- 1. Aurora kinase A inhibitor this compound demonstrates pro-apoptotic effect through the unfolded protein response pathway in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aurora kinase A inhibitor this compound demonstrates pro-apoptotic effect through the unfolded protein response pathway in HCT116 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

The Impact of TCS7010 on Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS7010, a potent and selective inhibitor of Aurora A kinase, has emerged as a significant tool in cancer research. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects, with a primary focus on its impact on signal transduction pathways. Through a comprehensive review of preclinical studies, this document details the induction of apoptosis via the Unfolded Protein Response (UPR) pathway, mediated by the generation of Reactive Oxygen Species (ROS). Quantitative data on its cytotoxic effects and impact on key signaling proteins are presented in structured tables for clarity. Furthermore, this guide furnishes detailed experimental protocols for the key assays cited, alongside visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific data.

Introduction

Aurora A kinase, a member of the serine/threonine kinase family, plays a crucial role in the regulation of mitotic events, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is frequently observed in a wide range of human cancers and is often associated with poor prognosis. Consequently, Aurora A has become an attractive target for cancer therapy. This compound is a small molecule inhibitor with high selectivity for Aurora A kinase over Aurora B kinase, making it a valuable probe for elucidating the specific cellular functions of Aurora A.[1] This guide synthesizes the current understanding of this compound's mechanism of action, focusing on its ability to trigger cell death through the modulation of specific signal transduction pathways.

Core Mechanism of Action: ROS-Mediated UPR Induction and Apoptosis

The primary mechanism by which this compound induces cell death in cancer cells, particularly in colon cancer cell lines such as HCT116, involves the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the Unfolded Protein Response (UPR).[2][3] Prolonged or excessive UPR activation can switch its function from promoting cell survival to inducing apoptosis.

Induction of Reactive Oxygen Species (ROS)

Treatment of cancer cells with this compound leads to an increase in intracellular ROS levels.[2] While the precise mechanism linking Aurora A inhibition to ROS production is still under investigation, this increase in oxidative stress is a critical upstream event in the apoptotic cascade initiated by this compound.

Activation of the Unfolded Protein Response (UPR)

The accumulation of ROS disrupts the proper folding of proteins in the endoplasmic reticulum (ER), leading to ER stress and the activation of the UPR.[2][3] A key indicator of UPR activation is the splicing of X-box binding protein 1 (XBP1) mRNA by the ER stress sensor IRE1α. This compound treatment has been shown to induce the accumulation of the spliced form of XBP1 (sXBP1).[4]

Upregulation of Pro-Apoptotic Factors

The sustained ER stress induced by this compound leads to the upregulation of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[2][3][5] CHOP, in turn, transcriptionally activates the expression of the BH3-only protein BIM (BCL2-like 11), a key initiator of the intrinsic apoptotic pathway.[2][3][5]

Caspase Activation and Apoptosis

The upregulation of BIM ultimately leads to the activation of the caspase cascade. Treatment with this compound results in the time-dependent cleavage of caspase-2, caspase-7, and Poly(ADP-ribose) polymerase (PARP), culminating in programmed cell death.[2][3] The pro-apoptotic effect of this compound can be significantly abrogated by pretreatment with the ROS scavenger N-acetylcysteine (NAC), confirming the critical role of ROS in this signaling pathway.[2][3]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the efficacy and molecular impact of this compound in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 / ED50 | Assay | Reference |

| HCT116 | Colon Carcinoma | ~5 µM (ED50) | Cell Viability Assay | [2][3] |

| HCT116 | Colon Carcinoma | 190 nM (IC50) | Proliferation Assay | [1] |

| HT-29 | Colorectal Adenocarcinoma | 2.9 µM (IC50) | Proliferation Assay | [1] |

| HeLa | Cervical Cancer | 416 nM (IC50) | Cell Growth Assay | [1] |

| KCL-22 | Chronic Myeloid Leukemia | Induces apoptosis at 5 µM | Apoptosis Assay | [1] |

| KG-1 | Acute Myelogenous Leukemia | Suppresses proliferation (0.5-5 µM) | Proliferation Assay | [1] |

| HL-60 | Acute Promyelocytic Leukemia | Suppresses proliferation (0.5-5 µM) | Proliferation Assay | [1] |

Table 2: Impact of this compound on Key Signaling Proteins in HCT116 Cells

| Protein | Effect | Time Point of Max Effect | Fold Increase (Approx.) | Reference |

| p-Aurora A (Thr288) | Inhibition | 15 min | - | [2][3] |

| IRE1α | Upregulation | 3 h | Significant increase | [2][3] |

| CHOP | Upregulation | 6 h | Significant increase | [2][3][5] |

| BIM | Upregulation | 12 h | Significant increase | [2][3][5] |

| Cleaved Caspase-7 | Increase | Time-dependent | - | [2][3] |

| Cleaved PARP | Increase | Time-dependent | - | [2][3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows described in this guide.

Caption: this compound induced apoptotic signaling pathway.

Caption: Western Blot experimental workflow.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and this compound Treatment

-

Cell Lines: HCT116, HT-29, HeLa, KCL-22, KG-1, HL-60.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Dilute the stock solution in the culture medium to the desired final concentration for treatment. A vehicle control with the same concentration of DMSO should be included in all experiments.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound for the indicated times, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a sodium dodecyl sulfate-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Aurora A, IRE1α, CHOP, BIM, cleaved caspases, PARP, GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add a cell viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8) to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or ED50 values.

Measurement of Reactive Oxygen Species (ROS)

-

Cell Seeding and Treatment: Seed cells in a suitable plate or dish and treat with this compound.

-

Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at 37°C in the dark.

-

Washing: Wash the cells with PBS to remove the excess probe.

-

Detection: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a microplate reader at the appropriate excitation and emission wavelengths.

XBP1 mRNA Splicing Assay (RT-PCR)

-

RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a suitable RNA isolation kit.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Polymerase Chain Reaction (PCR): Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron that is removed upon splicing.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced XBP1 will yield a larger PCR product than the spliced XBP1.

-

Visualization: Visualize the DNA bands using a DNA-intercalating dye (e.g., ethidium bromide) under UV light.

Conclusion

This compound is a powerful and selective inhibitor of Aurora A kinase that induces apoptosis in cancer cells through a well-defined signaling cascade. Its primary mechanism of action involves the induction of ROS production, leading to ER stress and the activation of the pro-apoptotic arm of the UPR. The upregulation of CHOP and BIM is a critical downstream event in this pathway, ultimately resulting in caspase activation and cell death. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of Aurora A kinase inhibition in oncology. Further research is warranted to explore the full spectrum of signaling pathways affected by this compound and to evaluate its efficacy in a broader range of cancer models.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Aurora kinase A inhibitor this compound demonstrates pro-apoptotic effect through the unfolded protein response pathway in HCT116 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Investigating the Downstream Targets of Aurora A Kinase with TCS7010: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurora A kinase (AURKA) is a critical regulator of mitotic progression, and its dysregulation is frequently implicated in oncogenesis. This has rendered it a promising target for cancer therapeutics. TCS7010 is a potent and highly selective inhibitor of Aurora A, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] Understanding the precise downstream molecular targets of this compound is paramount for elucidating its mechanism of action and advancing its clinical potential. This technical guide provides an in-depth overview of the known downstream effects of Aurora A inhibition by this compound, with a focus on the induction of the Unfolded Protein Response (UPR) and apoptosis. We present detailed experimental protocols for key assays and summarize the current knowledge on Aurora A substrates, offering a framework for future investigations into the specific downstream targets of this compound.

Introduction to Aurora A Kinase and this compound

Aurora A is a serine/threonine kinase that plays a pivotal role in orchestrating several key mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis.[3][4] Its activity is tightly regulated throughout the cell cycle, peaking during the G2/M phase. Overexpression of Aurora A is a common feature in many human cancers and is often associated with chromosomal instability and poor prognosis.

This compound is a 2,4-dianilinopyrimidine compound that acts as a potent and highly selective inhibitor of Aurora A kinase, with a reported IC50 of 3.4 nM in cell-free assays.[1][2] Notably, it exhibits a 1000-fold greater selectivity for Aurora A over its close homolog, Aurora B.[1] This high selectivity makes this compound an invaluable tool for dissecting the specific cellular functions of Aurora A. Treatment of cancer cells with this compound has been shown to suppress the autophosphorylation of Aurora A on Threonine-288, a key step in its activation, and to induce cell cycle arrest and apoptosis.[1][5]

The ROS-Mediated Unfolded Protein Response: A Key Downstream Pathway of this compound

A primary mechanism through which this compound exerts its cytotoxic effects is the induction of apoptosis via the generation of reactive oxygen species (ROS) and the subsequent activation of the Unfolded Protein Response (UPR).[5][6]

Induction of Reactive Oxygen Species (ROS)

Treatment of cancer cells, such as the HCT116 colon cancer cell line, with this compound leads to a significant increase in intracellular ROS levels.[5] While the precise mechanism linking Aurora A inhibition to ROS production is still under investigation, this oxidative stress is a critical upstream event in the apoptotic cascade initiated by this compound.

Activation of the Unfolded Protein Response (UPR)

The accumulation of ROS can induce stress in the endoplasmic reticulum (ER), leading to the activation of the UPR. The UPR is a cellular stress response aimed at restoring ER homeostasis. However, under prolonged or severe stress, the UPR can switch from a pro-survival to a pro-apoptotic pathway. This compound treatment has been shown to activate the UPR, as evidenced by the upregulation of key UPR-associated proteins.[5][6]

Key Downstream Effectors of the UPR

The pro-apoptotic arm of the UPR involves the upregulation of the transcription factor C/EBP homologous protein (CHOP), also known as DDIT3. CHOP, in turn, promotes the expression of the pro-apoptotic BCL-2 family member, BIM (BCL2L11).[5][6] The induction of CHOP and BIM following this compound treatment has been experimentally verified.[6]

Caspase Activation and Apoptosis

The upregulation of BIM ultimately leads to the activation of the caspase cascade, culminating in apoptosis. Treatment with this compound results in the cleavage and activation of caspase-2 and caspase-7, as well as the cleavage of poly(ADP-ribose) polymerase (PARP), a well-established marker of apoptosis.[5][6] The critical role of ROS in this pathway is underscored by the observation that pretreatment with the ROS scavenger N-acetylcysteine (NAC) can abrogate this compound-induced upregulation of CHOP and BIM, as well as the cleavage of caspase-7 and PARP.[5]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of this compound on various cell lines and molecular targets.

Table 1: Inhibitory Activity of this compound

| Target | IC50 | Assay Type | Reference |

| Aurora A | 3.4 nM | Cell-free | [1][2] |

| Aurora B | 3.4 µM | Cell-free | [2] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| HCT116 | Colon Cancer | 190 nM | [1] |

| HT29 | Colon Cancer | 2.9 µM | [1] |

| KCL-22 | Leukemia | - | [1] |

| KG-1 | Leukemia | - | [1] |

| HL-60 | Leukemia | - | [1] |

| HeLa | Cervical Cancer | 416 nM | [1] |

Table 3: Cellular Effects of this compound in HCT116 Cells (5 µM, 24h)

| Parameter | Effect | Reference |

| G1 Phase Cells | Decrease (50.7% to 24.3%) | [5] |

| Sub-G1 Phase Cells | Increase (2.10% to 42.0%) | [5] |

Potential Direct Downstream Targets of Aurora A Kinase

While the UPR pathway represents a significant downstream consequence of this compound treatment, the direct phosphorylation targets of Aurora A that initiate this cascade are not yet fully elucidated for this specific inhibitor. However, phosphoproteomic studies using other Aurora kinase inhibitors have identified a vast network of potential substrates. A study utilizing quantitative phosphoproteomics in mitotic HeLa cells treated with Aurora kinase inhibitors identified 778 phosphorylation sites on 562 proteins that are dependent on Aurora and Polo-like kinase activities.[7][8] These findings provide a valuable resource of candidate downstream targets that are likely affected by this compound.

Table 4: Selected Candidate Downstream Targets of Aurora Kinases from Phosphoproteomic Studies

| Protein | Function |

| Spindle Assembly & Mitosis | |

| TPX2 | Spindle assembly, Aurora A activator |

| PLK1 | Mitotic progression |

| KIF11 (Eg5) | Kinesin motor protein, spindle pole separation |

| NUMA1 | Spindle pole organization |

| CENP-E | Kinetochore-microtubule attachment |

| Cell Cycle & Proliferation | |

| p53 | Tumor suppressor |

| BRCA1 | DNA repair, tumor suppressor |

| Splicing | |

| hnRNPs | pre-mRNA splicing |

| SR proteins | pre-mRNA splicing |

Note: This is a partial list of candidate targets identified in studies using other Aurora kinase inhibitors. Further validation is required to confirm their modulation by this compound.

A recent study also suggested a role for Aurora A in regulating alternative splicing through the phosphorylation of splicing factors like hnRNP and SR proteins.[9] Inhibition of Aurora A with a pharmacological inhibitor led to changes in the alternative splicing of 505 genes.[9] This represents another important avenue for investigating the downstream effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's downstream targets. Below are protocols for key experiments.

Western Blotting for CHOP and BIM

This protocol is used to determine the protein expression levels of CHOP and BIM following this compound treatment.

Materials:

-

Cells of interest (e.g., HCT116)

-

This compound

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-CHOP, anti-BIM, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound or DMSO for the indicated time points.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Image the blot using an appropriate imaging system.

Measurement of Intracellular ROS using DCFDA/H2DCFDA

This protocol allows for the quantification of intracellular ROS levels.

Materials:

-

Cells of interest

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA)

-

DMSO

-

Phenol red-free culture medium

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Treat cells with this compound or vehicle control for the desired time.

-

Remove the treatment medium and wash the cells with pre-warmed phenol red-free medium.

-

Load the cells with 10 µM DCFDA in phenol red-free medium and incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with phenol red-free medium.

-

Add phenol red-free medium to each well.

-

Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells of interest

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or vehicle control.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Visualizing Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its investigation.

Caption: this compound-induced signaling pathway leading to apoptosis.

Caption: General experimental workflow for investigating this compound's effects.

Conclusion and Future Directions

This compound is a powerful and selective tool for probing the functions of Aurora A kinase. Current evidence strongly indicates that a major downstream effect of this compound in cancer cells is the induction of apoptosis through a ROS-mediated activation of the UPR. The upregulation of CHOP and BIM are key events in this pathway. While a comprehensive, this compound-specific map of direct phosphorylation targets is still needed, existing phosphoproteomic data for other Aurora kinase inhibitors provides a valuable starting point for further investigation. Future research should focus on utilizing unbiased, large-scale phosphoproteomic approaches in conjunction with this compound treatment to definitively identify its direct substrates. This will not only provide a more complete understanding of its mechanism of action but also potentially reveal novel therapeutic targets and biomarkers for Aurora A-driven cancers.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. embopress.org [embopress.org]

- 4. mdpi.com [mdpi.com]

- 5. Aurora kinase A inhibitor this compound demonstrates pro-apoptotic effect through the unfolded protein response pathway in HCT116 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative phosphoproteomics identifies substrates and functional modules of Aurora and Polo-like kinase activities in mitotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]